N-(4-chlorophenyl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide
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Description
N-(4-chlorophenyl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide, also known as compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran-2-carboxamides, which have been found to possess a wide range of biological activities.
Scientific Research Applications
Synthesis and Medicinal Applications
Synthetic Pathways and Analogs
A variety of methods have been developed for synthesizing benzofuran derivatives, which are structurally related to the specified compound. For instance, derivatives of benzofuran have been synthesized for their potential anti-inflammatory and analgesic activities, highlighting the importance of the benzofuran core in medicinal chemistry (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020). Similarly, phenoxyacetamide derivatives have shown promise as insecticidal agents, indicating the versatility of these compounds in developing novel pesticides (Kaiwan O. Rashid, K. Mohamed, M. Salam, E. Abdel‐Latif, A. Fadda, & M. Elmorsy, 2021).
Molecular Docking and Drug Design
In Silico Studies
The advancement in computational techniques has enabled the exploration of potential therapeutic effects of compounds through molecular docking studies. For example, synthesis and docking studies have been conducted on various derivatives to evaluate their antimicrobial efficacy, illustrating the utility of computational methods in preclinical drug discovery (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).
Environmental and Material Science Applications
Degradation Studies
Investigations into the degradation pathways of phenolic compounds by microbial consortia under methanogenic conditions have provided insights into environmental remediation processes. These studies are crucial for understanding the fate of complex organic compounds in nature (J. Bisaillon, F. Lépine, R. Beaudet, & M. Sylvestre, 1993).
properties
IUPAC Name |
N-(4-chlorophenyl)-3-[[2-(2-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5/c1-30-19-8-4-5-9-20(19)31-14-21(28)27-22-17-6-2-3-7-18(17)32-23(22)24(29)26-16-12-10-15(25)11-13-16/h2-13H,14H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLWJGFAPTYFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide |
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